![molecular formula C11H8N4O4 B14501742 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione CAS No. 62879-02-1](/img/structure/B14501742.png)
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring fused with a nitrophenyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitro and pyrimidine functionalities in its structure imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 3-nitrobenzaldehyde with a pyrimidine derivative. One common method includes the reaction of 3-nitrobenzaldehyde with barbituric acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Reduction: 6-{[(3-Aminophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The nitro group can be modified to enhance biological activity and reduce toxicity.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science.
作用机制
The mechanism of action of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- 6-{[(4-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(2-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione
- 6-{[(3-Nitrophenyl)methylidene]amino}pyridine-2,4(1H,3H)-dione
Comparison: The unique feature of 6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione is the position of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and reaction profiles due to the electronic and steric effects imparted by the nitro group.
属性
CAS 编号 |
62879-02-1 |
|---|---|
分子式 |
C11H8N4O4 |
分子量 |
260.21 g/mol |
IUPAC 名称 |
6-[(3-nitrophenyl)methylideneamino]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H8N4O4/c16-10-5-9(13-11(17)14-10)12-6-7-2-1-3-8(4-7)15(18)19/h1-6H,(H2,13,14,16,17) |
InChI 键 |
CSCYISISPPXCFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


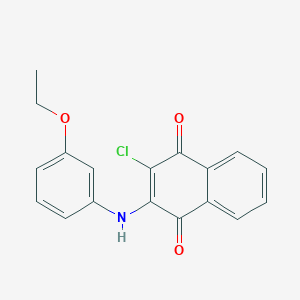

phosphanium chloride](/img/structure/B14501684.png)
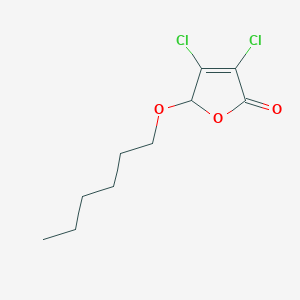
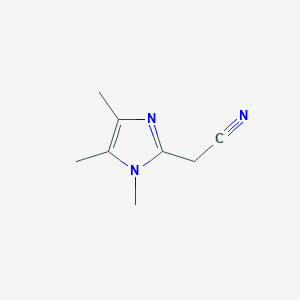



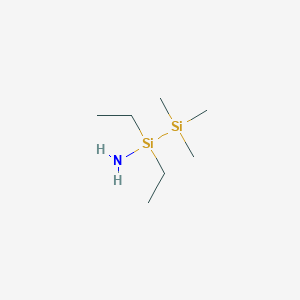
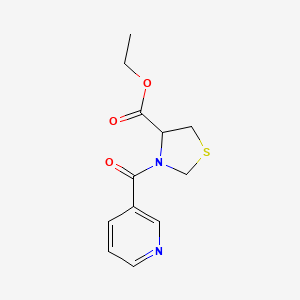
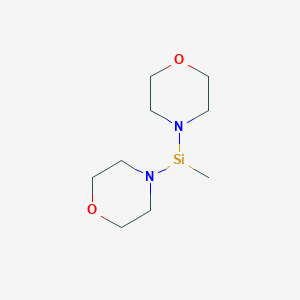
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
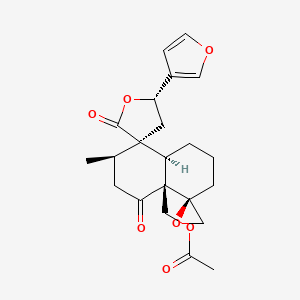
![1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene](/img/structure/B14501747.png)
